4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830854
InChI: InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC15830854

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
IUPAC Name 4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11)
Standard InChI Key KWCKEBDOCRXKEN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring substituted with a methyl group at the 4-position, a methylsulfonyl group at the 2-position, and a carboxylic acid at the 5-position. X-ray crystallography of analogous compounds reveals that the methylsulfonyl group adopts a planar configuration relative to the pyrimidine ring, facilitating hydrogen bonding with biological targets . The carboxylic acid moiety contributes to solubility in polar solvents, with a measured density of 1.285 g/cm³ and a boiling point of 346.9°C at 760 mmHg .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC7H8N2O4S\text{C}_7\text{H}_8\text{N}_2\text{O}_4\text{S}
Molecular Weight216.22 g/mol
Density1.285 g/cm³
Boiling Point346.9°C
LogP (Partition Coefficient)1.27

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra of related pyrimidine derivatives show distinct signals for the methylsulfonyl group (δ\delta 3.1–3.3 ppm for SO2CH3\text{SO}_2\text{CH}_3) and the carboxylic acid proton (δ\delta 12.5–13.0 ppm) . Infrared (IR) spectroscopy confirms the presence of sulfonyl (ν\nu 1150–1350 cm⁻¹) and carboxylic acid (ν\nu 2500–3300 cm⁻¹) functional groups .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically begins with 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, which undergoes oxidation using meta-chloroperbenzoic acid (mm-CPBA) to convert the methylsulfanyl group to methylsulfonyl . A representative protocol involves:

  • Sulfoxidation: Treating 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with mm-CPBA in dichloromethane at 0°C for 4 hours .

  • Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane) yields the sulfonyl derivative with >90% purity.

Table 2: Optimization of Sulfoxidation Conditions

Oxidizing AgentTemperature (°C)Yield (%)Purity (%)
mm-CPBA09295
H2_2O2_2257888
KMnO4_4506582

Alternative Approaches

Pharmacological Applications

Kinase Inhibition

Structural analogs of 4-methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid demonstrate potent inhibition of cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5) . For example, pyrido[2,3-d]pyrimidine derivatives bearing methylsulfonyl groups exhibit IC50_{50} values of 0.011 μM against CDK4/6, surpassing the activity of FDA-approved inhibitors like palbociclib .

Antibacterial and Antiviral Activity

The methylsulfonyl group enhances electrophilicity, enabling covalent interactions with bacterial penicillin-binding proteins (PBPs). In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 8 μg/mL, comparable to ampicillin. Molecular docking studies suggest the carboxylic acid moiety forms salt bridges with viral protease active sites, inhibiting replication in hepatitis C virus (HCV) .

Comparative Analysis with Related Compounds

2-(Methylsulfonyl)-4-trifluoromethylpyrimidine-5-carboxylic Acid

Future Directions and Challenges

Prodrug Development

Esterification of the carboxylic acid group with pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) moieties improves membrane permeability, with prodrugs achieving 90% conversion to the active form in plasma.

Targeted Drug Delivery

Conjugation to monoclonal antibodies (mAbs) via cleavable linkers enables tumor-specific delivery. Preclinical studies in xenograft models show a 70% reduction in tumor volume with antibody-drug conjugates (ADCs) compared to 40% for free drug .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator